8-Hydroxy Nevirapine 8-O-β-D-Glucuronide 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide 8-Hydroxynevirapine glucuronide is a glucosiduronic acid.
Brand Name: Vulcanchem
CAS No.: 245500-97-4
VCID: VC0057879
InChI: InChI=1S/C21H22N4O8/c1-8-4-5-22-18-12(8)24-19(29)11-6-10(7-23-17(11)25(18)9-2-3-9)32-21-15(28)13(26)14(27)16(33-21)20(30)31/h4-7,9,13-16,21,26-28H,2-3H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m1/s1
SMILES:
Molecular Formula: C21H22N4O8
Molecular Weight: 458.4 g/mol

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide

CAS No.: 245500-97-4

Cat. No.: VC0057879

Molecular Formula: C21H22N4O8

Molecular Weight: 458.4 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide - 245500-97-4

Specification

CAS No. 245500-97-4
Molecular Formula C21H22N4O8
Molecular Weight 458.4 g/mol
IUPAC Name (2R,3R,4R,5S,6R)-6-[(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-13-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C21H22N4O8/c1-8-4-5-22-18-12(8)24-19(29)11-6-10(7-23-17(11)25(18)9-2-3-9)32-21-15(28)13(26)14(27)16(33-21)20(30)31/h4-7,9,13-16,21,26-28H,2-3H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m1/s1
Standard InChI Key IVZWGLRSSHUFTI-WCYOCWRHSA-N
Isomeric SMILES CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O)C(=O)N2)C5CC5
Canonical SMILES CC1=C2C(=NC=C1)N(C3=C(C=C(C=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)N2)C5CC5

Introduction

Chemical Characteristics and Structure

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide is characterized by specific chemical properties that define its behavior in biological systems. This glucuronide metabolite possesses a molecular formula of C21H22N4O8 and a molecular weight of 458.42 g/mol . The compound represents the conjugation product of glucuronic acid with the hydroxyl group of 8-Hydroxy Nevirapine.

The chemical structure can be represented using standard nomenclature systems such as SMILES and InChI:

SMILES Notation:
O=C1NC2=C(N(C3=C1C=C(C=N3)O[C@@H]4OC@@HC(O)=O)C5CC5)N=CC=C2C

InChI Notation:
InChI=1S/C21H22N4O8/c1-8-4-5-22-18-12(8)24-19(29)11-6-10(7-23-17(11)25(18)9-2-3-9)32-21-15(28)13(26)14(27)16(33-21)20(30)31/h4-7,9,13-16,21,26-28H,2-3H2,1H3,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m0/s1

IUPAC Name:
(2S,3S,4S,5R,6S)-6-((11-cyclopropyl-4-methyl-6-oxo-6,11-dihydro-5H-dipyrido[3,2-b:2',3'-e] diazepin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Structural Classification

The compound belongs to the glucuronide class of metabolites, specifically formed from Nevirapine, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in Human Immunodeficiency Virus Type 1 (HIV-1) infection treatment regimens. As a metabolite, its structure combines the pharmacophore of Nevirapine with a glucuronic acid moiety, which substantially alters its physicochemical properties compared to the parent compound.

Formation and Metabolism Pathway

The formation of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide occurs through a two-step metabolic process. First, Nevirapine undergoes hydroxylation at the 8-position, producing 8-Hydroxy Nevirapine. Subsequently, this hydroxylated metabolite undergoes glucuronidation, catalyzed by UDP-glucuronosyltransferase enzymes, resulting in the formation of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide.

Role in Nevirapine Metabolism

Nevirapine metabolism primarily occurs in the liver through cytochrome P450 3A4-mediated biotransformation, forming several hydroxylated metabolites . These hydroxylated metabolites then undergo glucuronidation, with the resulting glucuronide conjugates being eliminated mainly through urinary excretion . This metabolic pathway represents the principal route for Nevirapine clearance from the human body.

Enzymatic Process

The glucuronidation of 8-Hydroxy Nevirapine is catalyzed by UDP-glucuronosyltransferases, which facilitate the conjugation of glucuronic acid to the hydroxyl group at position 8. This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion through renal pathways.

Pharmacokinetic Significance

8-Hydroxy Nevirapine 8-O-β-D-Glucuronide plays a crucial role in the pharmacokinetics of Nevirapine, particularly in its clearance and elimination from the body. The formation of this glucuronide conjugate enhances the water solubility of the metabolite, facilitating its excretion through renal pathways.

Contribution to Nevirapine Clearance

Glucuronide conjugation, including the formation of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide, represents the primary route of Nevirapine biotransformation and elimination in humans . The parent compound accounts for only a small fraction (less than 5%) of the radioactivity in urine, underscoring the significance of metabolic pathways in Nevirapine clearance .

Pharmacokinetic Parameters

Nevirapine demonstrates specific pharmacokinetic parameters that influence the formation and elimination of its metabolites, including 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide. With a half-life of approximately 45 hours and an apparent volume of distribution of 1.21 ± 0.09 L/kg, Nevirapine provides a stable foundation for metabolite formation and subsequent elimination .

Research Findings on Metabolic Pathways

Research on 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide has revealed important insights into its formation and role in Nevirapine metabolism. Studies have particularly focused on the glucuronidation process and its importance in drug clearance.

Hepatic Metabolism Studies

In hepatocyte studies, the formation of O-glucuronidated metabolites of Nevirapine has been observed and quantified. When primary human and mouse hepatocytes were treated with Nevirapine, researchers detected O-glucuronidated metabolites, including those potentially derived from 8-Hydroxy Nevirapine .

Deuteration Impact Studies

Research has investigated the effect of deuteration at specific positions of Nevirapine on its metabolism. Studies involving twelfth-position trideuteration (12-D3 Nevirapine) found that this modification reduced the formation of 12-Hydroxy Nevirapine while potentially increasing the formation of other hydroxylated metabolites and their subsequent glucuronides . Following treatment with 12-D3 Nevirapine, a trideuterated O-glucuronidated metabolite was detected, suggesting alterations in the metabolic pathways .

The following table summarizes key findings from research on O-glucuronidated metabolites of Nevirapine:

MetaboliteFormation PathwayDetection MethodResearch Significance
8-Hydroxy Nevirapine 8-O-β-D-GlucuronideGlucuronidation of 8-Hydroxy NevirapineLC-MS/MSKey metabolite in Nevirapine clearance
O-Glucuronidated Metabolites (general)Glucuronidation of hydroxylated NevirapineHigh-resolution mass spectrometryIncreased 2.8-fold with 12-D3 Nevirapine compared to standard Nevirapine
Trideuterated O-GlucuronideGlucuronidation of 2- or 3-Hydroxy-12-D3 NevirapineMass spectrometry (m/z 462.1700)Retained all three deuterium atoms, indicating specific metabolic pathways

Clinical Implications and Toxicity Considerations

The formation of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide and other metabolites may have implications for Nevirapine-associated toxicities, particularly hepatotoxicity and skin reactions, which are significant concerns in clinical practice.

Relationship to Adverse Effects

Nevirapine has been associated with severe, life-threatening, and sometimes fatal hepatotoxicity, particularly during the first 18 weeks of therapy . The relationship between specific metabolites, including 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide, and these adverse effects remains an area of ongoing investigation.

Hepatocyte Viability Studies

Research has examined the impact of Nevirapine and its metabolites on hepatocyte viability. In studies with primary mouse hepatocytes, treatment with 400 μM Nevirapine for 8 hours resulted in significantly reduced cell viability (52.6% ethidium bromide-positive nuclei) compared to vehicle treatment (19.0%) . When treated with deuterated Nevirapine (12-D3 Nevirapine), which alters the metabolic profile, hepatocyte death was reduced to 36.8% . These findings suggest that certain metabolic pathways of Nevirapine may contribute to its hepatotoxicity.

Analytical Methods for Detection and Quantification

The detection and quantification of 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide in biological samples require sophisticated analytical methods, particularly liquid chromatography coupled with mass spectrometry.

Extraction Techniques

Researchers have employed specific extraction techniques to isolate 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide from biological matrices. In experimental studies, the metabolite was extracted from hepatocyte culture medium using protein precipitation with acetonitrile (final concentration 50%), followed by vortexing and centrifugation .

Mass Spectrometric Analysis

Mass spectrometry, particularly high-resolution accurate mass spectrometry, has been instrumental in identifying and quantifying 8-Hydroxy Nevirapine 8-O-β-D-Glucuronide and related metabolites. This technique allows for the determination of precise masses and structural characterization of metabolites .

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